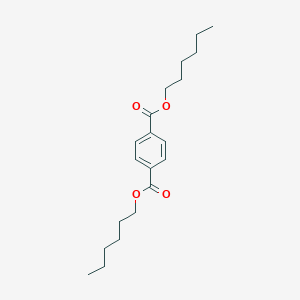
Dihexyl terephthalate
Cat. No. B159452
Key on ui cas rn:
1818-96-8
M. Wt: 334.4 g/mol
InChI Key: MLIPQTRXLNTCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05078907
Procedure details


Typical reagent levels were as follows: dihexyl terephthalate (33.5 g, 0.10 mole), potassium hydroxide (5.6 g, 0.10 mole), 100 ml of toluene and 20 ml of 1-hexanol. After workup 20.2g (70%) of product was recovered.




Name
potassium monomethyl terephthalate
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:18]CCCCCC)(=[O:17])[C:2]1[CH:16]=[CH:15][C:5]([C:6]([O:8][CH2:9]CCCCC)=[O:7])=[CH:4][CH:3]=1.[OH-].[K+:26].C(O)CCCCC>C1(C)C=CC=CC=1>[C:6]([O:8][CH3:9])(=[O:7])[C:5]1[CH:15]=[CH:16][C:2]([C:1]([O-:18])=[O:17])=[CH:3][CH:4]=1.[K+:26] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)OCCCCCC)C=C1)(=O)OCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After workup 20.2g (70%) of product was recovered
|
Outcomes


Product
|
Name
|
potassium monomethyl terephthalate
|
|
Type
|
|
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC.[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
